molecular formula C11H13N3O2 B13161609 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione

Cat. No.: B13161609
M. Wt: 219.24 g/mol
InChI Key: JXMYWTKMMOEYIW-UHFFFAOYSA-N
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Description

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione (CAS 1036711-12-2) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. With a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol , this molecule features a methyl-substituted hydantoin (imidazolidine-2,4-dione) core fused to a para-aminomethylphenyl group. The presence of both the hydantoin moiety, a privileged scaffold in medicinal chemistry, and a reactive benzylamine functional group makes this compound a valuable intermediate for the synthesis of more complex molecules . Researchers can utilize the primary amine for amide coupling or nucleophilic substitution reactions, enabling the exploration of structure-activity relationships and the development of novel bioactive compounds. The hydantoin core is a well-known structural motif in various pharmacologically active compounds. Derivatives of imidazolidine-2,4-dione have been extensively investigated for a wide spectrum of biological activities, including antidiabetic, antimicrobial, and antioxidant effects . As such, this compound provides a critical starting point for projects aimed at designing and optimizing new therapeutic agents. It is supplied as a solid and requires cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-[4-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3,(H2,13,14,15,16)

InChI Key

JXMYWTKMMOEYIW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Cyclization of Amino Acid Derivatives with Isocyanates

A common method to prepare imidazolidine-2,4-dione derivatives involves the reaction of amino acids or amino acid derivatives with aryl isocyanates, followed by ring closure and functional group transformations. For example, Luis et al. demonstrated the synthesis of imidazolidine-2,4-diones by reacting amino acids with phenyl isocyanate, yielding substituted imidazolidines after acid hydrolysis.

  • Procedure Summary :

    • Amino acid (e.g., 4-aminomethylphenylglycine) reacts with phenyl isocyanate in an organic solvent (e.g., ethanol or tetrahydrofuran).
    • The intermediate undergoes cyclization to form the imidazolidine-2,4-dione ring.
    • Acid hydrolysis may be applied to remove protecting groups or to facilitate ring closure.
  • Yields and Purity : Yields typically range from 70% to 85%, with recrystallization from ethanol/water mixtures affording pure crystalline products.

  • Spectroscopic Data : Characteristic IR bands for NH and C=O groups appear near 3236 cm⁻¹ and 1715 cm⁻¹, respectively. ^1H NMR shows singlets for methyl groups (~2.49 ppm) and aromatic protons (7.4–7.7 ppm).

Reductive Amination of 5-(4-Formylphenyl)-5-methylimidazolidine-2,4-dione

An alternative route involves the synthesis of the 5-(4-formylphenyl)-5-methylimidazolidine-2,4-dione intermediate, followed by reductive amination to introduce the aminomethyl group at the para position of the phenyl ring.

  • Typical Steps :

    • Synthesis of the aldehyde-substituted imidazolidine-2,4-dione via condensation of appropriate precursors.
    • Reductive amination using ammonium salts or amines with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to convert the aldehyde to the aminomethyl group.
  • Advantages : This method allows for selective introduction of the aminomethyl substituent and can be applied to various aryl substituents.

  • Example : Similar methodologies have been reported for related hydantoin derivatives where reductive amination yields the corresponding aminomethyl derivatives with good selectivity and yields.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been employed to accelerate the synthesis of imidazolidine-2,4-dione derivatives, enhancing yields and reducing reaction times.

  • Methodology :

    • Condensation of aromatic amines with aldehydes under microwave irradiation in solvents like ethanol or tetrahydrofuran.
    • Subsequent reaction with amino acids or isocyanates under microwave conditions to form the imidazolidine ring.
  • Outcomes : Yields reported between 41–89% with reaction times shortened to minutes compared to hours in conventional heating.

  • Benefits : Improved efficiency, reduced solvent usage, and potential for greener synthesis.

Use of Acid Addition Salts and Purification Techniques

Patents describe the preparation of acid addition salts of related benzimidazole and imidazolidine derivatives to enhance stability and purification.

  • Acids Used : Oxalic acid, benzene sulfonic acid, camphor sulfonic acid, and others have been employed to form stable salts.

  • Solvents : Alcoholic solvents, ethers (e.g., tetrahydrofuran), ketones (acetone), and polar aprotic solvents (dimethylformamide) are commonly used in synthesis and purification steps.

  • Purification : Crystallization from mixed solvents, filtration, washing with methyl ethyl ketone or ethyl acetate, and drying under reduced pressure are standard procedures to obtain high-purity compounds.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages References
Amino acid + Phenyl isocyanate Amino acid (e.g., 4-aminomethylphenylglycine), phenyl isocyanate, ethanol/H2O, reflux 70–85 Straightforward, well-established
Reductive amination 5-(4-formylphenyl)-5-methylimidazolidine-2,4-dione, NaBH3CN or catalytic H2, ammonium salts 60–80 Selective introduction of aminomethyl
Microwave-assisted synthesis Aromatic amine + aldehyde + amino acid, microwave irradiation, ethanol or THF 41–89 Rapid, energy-efficient
Acid addition salt formation Use of oxalic acid or camphor sulfonic acid, solvents like THF, acetone N/A Enhanced stability and purification

Detailed Research Findings and Notes

  • The imidazolidine-2,4-dione ring system is typically formed by cyclization involving urea or carbamate intermediates derived from amino acids and isocyanates.

  • The aminomethyl group on the phenyl ring is often introduced via reductive amination of the corresponding aldehyde derivative, which allows for regioselective functionalization.

  • Microwave-assisted methods reduce reaction times from hours to minutes and improve yields, making them attractive for scale-up and green chemistry applications.

  • The formation of acid addition salts improves compound stability, crystallinity, and purification, which is critical for pharmaceutical applications.

  • Spectroscopic and analytical data (IR, NMR, melting points) consistently confirm the structure and purity of the synthesized compounds, with characteristic signals for the hydantoin ring and aminomethyl substituent.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C11H13N3O2C_{11}H_{13}N_{3}O_{2} . It is also available as a hydrochloride salt .

Structural Information:

  • Molecular Formula: C11H13N3O2C_{11}H_{13}N_{3}O_{2}
  • SMILES: CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CNCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)CN
  • InChI: InChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3,(H2,13,14,15,16)
  • InChIKey: JXMYWTKMMOEYIW-UHFFFAOYSA-N
  • IUPAC Name: 5-(4-(aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride
  • CAS Registry Number: 1803589-13-0

Potential Applications

  • 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride is a useful research chemical intended for laboratory research purposes only .
  • Hydantoin derivatives, including imidazolidine-2,4-diones, exhibit versatile therapeutic properties and antibacterial potential .
  • These compounds have been investigated in the context of structure-activity relationship (SAR) studies to develop GPR84 antagonists for potential treatment of diseases like ulcerative colitis and idiopathic pulmonary fibrosis .
  • Other substituted imidazolidine-2,4-dione derivatives have been studied for cartilage damage and aggrecan loss .

Mechanism of Action

The mechanism of action of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens or the modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Electronic Effects

Halogenated Derivatives
  • 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (): Substituted with a 4-fluorophenyl group, this compound demonstrates U-shaped molecular geometry and crystallizes with two independent molecules linked via N–H⋯O hydrogen bonds. Activity: Exhibits aldose reductase inhibitory activity, addressing diabetic complications .
  • 5-(4-Bromophenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione (): Features bromine and difluorophenyl groups, increasing lipophilicity and steric bulk.
Sulfonylated Derivatives
  • 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (): Incorporates a sulfonyl group, enabling strong hydrogen bonding and π-stacking interactions in its crystal structure.
Amino and Imidazole Derivatives
  • Synthesis: Achieved via nucleophilic substitution with 57% yield .
  • 5-[4-(Dimethylamino)benzylidene]imidazolidine-2,4-dione (): A benzylidene derivative with a dimethylamino group, enabling extended conjugation and pH-dependent solubility. Activity: Not explicitly stated but likely explored for photophysical or anticancer properties due to its conjugated system .

Alkyl-Substituted Analogues

  • 5-Isopropyl-5-methylimidazolidine-2,4-dione ():

    • Steric bulk from the isopropyl group may reduce metabolic degradation.
    • Applications : Commonly used as a synthetic intermediate or reference compound in hydantoin chemistry .

Hybrid and Complex Derivatives

  • DAN-BIRT (): A radiolabeled derivative (Radiometal-DOTA conjugate) of NorBIRT, featuring a bromobenzyl group and dichlorophenyl substituents. Application: Used in in vitro stability studies for imaging applications, highlighting the versatility of hydantoin scaffolds in diagnostics .
  • Synthesis: Not detailed in evidence but structurally suggestive of tyrosine-derived metabolites .

Enzyme Inhibition

  • Aldose Reductase Inhibition : Sulfonylated and halogenated derivatives (e.g., ) show promise in mitigating diabetic complications like neuropathy and cataracts .

Antimicrobial Activity

  • Hydantoin Derivatives (): Difluorophenyl and tetrazolyl substituents are associated with antimicrobial efficacy, though mechanistic details require further exploration .

Structural and Physicochemical Properties

Compound (Reference) Key Substituents Molecular Weight Notable Properties
Target Compound 4-(Aminomethyl)phenyl, methyl ~263.3 (est.) High solubility, H-bond donor/acceptor
1-(4-Chlorophenylsulfonyl) derivative () 4-Fluorophenyl, sulfonyl 386.83 U-shaped crystal structure, hypoglycemic
5-Isopropyl-5-methyl () Isopropyl, methyl 142.16 High steric bulk, metabolic stability
DAN-BIRT () Bromobenzyl, DOTA conjugate ~800 (est.) Radiolabeled, diagnostic applications

Biological Activity

5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine, exhibits a range of biological activities. This compound is characterized by its unique structural features, including an aminomethyl group and a methyl substitution on the imidazolidine ring. Understanding its biological activity is essential for exploring potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione can be represented as follows:

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : Approximately 218.25 g/mol

The presence of the aminomethyl group allows the compound to form hydrogen bonds with biological targets, influencing its interaction with various enzymes and receptors.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with specific sites on proteins or nucleic acids, enhancing binding affinity.
  • Enzyme Interaction : The imidazolidine-2,4-dione core may interact with enzymes, modulating their activity and potentially leading to therapeutic effects.
  • Receptor Modulation : It may also influence receptor activity, affecting cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione:

Antibacterial Activity

Several studies have reported the antibacterial properties of imidazolidine derivatives. For instance:

  • Bapna et al. demonstrated that derivatives similar to 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its potential anticancer properties:

  • In vitro studies have shown that it can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation .
  • Specific derivatives have been linked to the inhibition of tumor growth in xenograft models .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties:

  • Compounds within this class have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Study on Antibacterial Activity :
    • A study conducted by Alaa et al. found that derivatives of imidazolidine exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria, highlighting their therapeutic potential in treating infections .
  • Anticancer Research :
    • In a recent trial, a derivative similar to 5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione was tested in cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis .
  • Neuroprotection :
    • A study focused on neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of oxidative stress, indicating its potential role in therapies for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
5-Methyl-5-[4-(aminomethyl)phenyl]imidazolidine-2,4-dioneContains aminomethyl groupAntibacterial, anticancer
3-Methylimidazolidine-2,4-dione derivativesVaries in substitutionsAntibacterial
3-Dialkylaminomethyl hydantoinsSimilar core structureAntimicrobial

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